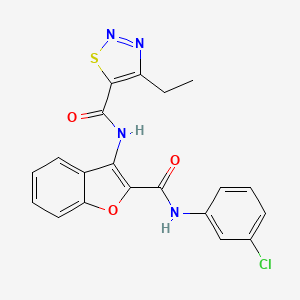

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

Description

This compound is a hybrid heterocyclic molecule featuring a benzofuran core substituted at the 3-position with a carbamoyl group linked to a 3-chlorophenyl moiety. The benzofuran ring is further connected to a 4-ethyl-1,2,3-thiadiazole-5-carboxamide group. Its synthesis likely involves multi-step coupling reactions to integrate the benzofuran, thiadiazole, and chlorophenyl components.

Properties

IUPAC Name |

N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-4-ethylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O3S/c1-2-14-18(29-25-24-14)20(27)23-16-13-8-3-4-9-15(13)28-17(16)19(26)22-12-7-5-6-11(21)10-12/h3-10H,2H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTRKTJFXBBGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the thiadiazole ring and the chlorophenyl group. The final step involves the formation of the carboxamide linkage.

Benzofuran Core Synthesis: The benzofuran core can be synthesized via cyclization reactions involving ortho-hydroxyaryl aldehydes and α-haloketones under acidic or basic conditions.

Thiadiazole Ring Formation: The thiadiazole ring can be introduced through the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate electrophiles.

Chlorophenyl Group Introduction: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions using chlorinated aromatic compounds and suitable nucleophiles.

Carboxamide Formation: The final step involves the formation of the carboxamide linkage through the reaction of the amine group with carboxylic acid derivatives or their activated forms (e.g., acid chlorides or anhydrides).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups (e.g., nitro groups) to amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group or the thiadiazole ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.

Materials Science: The unique structural features of the compound may make it useful in the development of novel materials with specific electronic, optical, or mechanical properties.

Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-((3-chlorophenyl)carbamoyl)benzofuran-3-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction could involve binding to the active site, altering the conformation of the target, or modulating its activity through allosteric effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs identified in patent literature and chemical databases, focusing on structural motifs, substituent effects, and hypothetical pharmacological implications.

Key Structural Features for Comparison

- Benzofuran/benzothiazole core : Influences aromatic stacking and binding affinity.

- Substituents on the heterocycle : Chlorophenyl, ethyl, and carboxamide groups modulate solubility, metabolic stability, and target interactions.

- Thiadiazole vs. oxadiazole/thiazole : Affects electronic properties and hydrogen-bonding capacity.

Analogs from Patent Literature (EP3 348 550A1)

The European patent application EP3 348 550A1 describes benzothiazole derivatives with acetamide substituents, such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide .

| Feature | Target Compound | Patent Analog |

|---|---|---|

| Core structure | Benzofuran | Benzothiazole |

| Substituent at position 2 | Carbamoyl-linked 3-chlorophenyl | Acetamide-linked 3-chlorophenyl |

| Heterocyclic moiety | 4-Ethyl-1,2,3-thiadiazole-5-carboxamide | None (trifluoromethyl/alkoxy groups on benzothiazole) |

| Key functional groups | Carboxamide, ethyl-thiadiazole | Acetamide, trifluoromethyl |

Implications :

Analogs from Chemical Databases

Thiadiazole-Furan Hybrids

The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide (CAS 793680-14-5) shares a thiadiazole-carboxamide motif with the target compound but lacks the benzofuran and chlorophenyl groups .

| Feature | Target Compound | Database Analog |

|---|---|---|

| Core structure | Benzofuran | Furan |

| Substituents | 3-Chlorophenyl, ethyl-thiadiazole | Methyl-furan, ethyl-thiadiazole |

| Bioactivity potential | Likely broader due to chlorophenyl and benzofuran | Limited to furan-based interactions |

Implications :

- The chlorophenyl group in the target compound may enhance binding to hydrophobic pockets in target proteins compared to methyl-furan analogs.

Carboxamide-Linked Thiazole Derivatives

N-[2-(Ethylamino)-1-methyl-2-oxoethyl]-4-methyl-2-(3-thienyl)-5-thiazolecarboxamide (CAS 1104637-08-2) features a thiazole-carboxamide scaffold but substitutes benzofuran with thienyl groups .

| Feature | Target Compound | Thiazole Analog |

|---|---|---|

| Heterocycle | Benzofuran | Thienyl-thiazole |

| Substituents | Ethyl-thiadiazole, chlorophenyl | Ethylamino, methyl |

| Electronic profile | Electron-withdrawing (chlorophenyl, thiadiazole) | Electron-donating (ethylamino) |

Implications :

- The target compound’s electron-withdrawing groups may improve binding to electrophilic regions in enzymes compared to electron-rich thiazole analogs.

Research Findings and Hypotheses

- Synthetic accessibility : The target compound’s benzofuran-thiadiazole architecture may require more complex synthesis than benzothiazole or furan-thiadiazole analogs, as evidenced by the multi-step protocols typical of such hybrids .

- Pharmacokinetics : The ethyl group on the thiadiazole ring could reduce polarity, enhancing membrane permeability relative to polar trifluoromethyl or methoxy substituents in patent analogs .

- Target selectivity: The 3-chlorophenyl group may confer selectivity for chlorophenol-responsive targets, such as certain oxidoreductases or kinases, compared to non-halogenated analogs.

Q & A

Q. What are the recommended synthetic routes for this compound?

The synthesis involves multi-step organic reactions:

- Step 1 : Prepare the benzofuran core via cyclization of substituted phenols under acidic conditions.

- Step 2 : Introduce the 3-chlorophenylcarbamoyl group via an amide coupling reaction using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Step 3 : Synthesize the 4-ethyl-1,2,3-thiadiazole-5-carboxamide moiety using thiosemicarbazide derivatives and cyclizing agents like POCl₃ under reflux in acetonitrile .

- Step 4 : Couple the benzofuran and thiadiazole units via a nucleophilic substitution or amide bond formation. Key conditions: Controlled temperature (60–90°C), solvent choice (DMF or acetonitrile), and reaction monitoring via TLC/HPLC. Ultrasound-assisted methods can improve yields by 15–20% .

Q. How is the compound characterized after synthesis?

Characterization methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm proton/carbon environments (e.g., benzofuran C=O at ~165 ppm, thiadiazole ring protons at 7.5–8.5 ppm) .

- Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]⁺ ion).

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

- Elemental Analysis : Confirm C, H, N, S ratios within 0.3% of theoretical values.

Q. What stability considerations apply during storage?

- Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis/oxidation.

- Avoid prolonged exposure to light or humidity. Stability studies (HPLC) show <5% degradation over 6 months at –20°C. For aqueous solutions, use pH 7.4 buffers and lyophilize for long-term storage .

Advanced Research Questions

Q. How can synthesis yields be optimized for the thiadiazole ring formation?

- Reagent Optimization : Use POCl₃ as a cyclizing agent with triethylamine (1:3 molar ratio) in acetonitrile under reflux (90°C, 3 hours). This method achieves ~75% yield for analogous thiadiazoles .

- Ultrasound Assistance : Reduces reaction time from 3 hours to 40 minutes and increases yield by 18% .

- Purification : Recrystallize from DMSO/water (2:1) to remove unreacted intermediates.

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Ambiguities in NMR : Use 2D NMR (HSQC, HMBC) to distinguish overlapping signals. For example, HMBC correlations can confirm the thiadiazole C-5 carboxamide linkage to the benzofuran moiety .

- Tautomerism : Compare experimental IR spectra (C=O stretches at 1680–1720 cm⁻¹) with DFT-computed vibrational modes to validate the dominant tautomer .

- Impurity Identification : LC-MS/MS to detect side products (e.g., incomplete coupling intermediates).

Q. What strategies evaluate bioactivity against antibiotic-resistant pathogens?

- MIC Assays : Test against methicillin-resistant Staphylococcus aureus (MRSA) and ESBL-producing E. coli using broth microdilution (CLSI guidelines).

- Synergy Studies : Combine with β-lactam antibiotics in checkerboard assays; fractional inhibitory concentration (FIC) indices <0.5 indicate synergy .

- Mechanistic Probes : Fluorescent membrane permeability assays (e.g., SYTOX Green uptake) to assess disruption of bacterial membranes .

Q. How to predict and validate the compound’s binding affinity to bacterial targets?

- Molecular Docking : Use AutoDock Vina to model interactions with Staphylococcus topoisomerase IV (PDB: 3TTZ). Key residues: Arg458 (hydrogen bonding with carboxamide) and hydrophobic interactions with the ethyl-thiadiazole group .

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability. RMSD <2 Å indicates stable binding.

- Enzyme Inhibition : Validate computationally predicted IC₅₀ values via in vitro topoisomerase IV decatenation assays .

Q. How to troubleshoot low yields in the final coupling step?

- Activation of Carboxylic Acid : Convert to acid chloride using SOCl₂ (reflux, 70°C, 2 hours) before coupling .

- Coupling Agents : Replace EDC with HATU (1.2 equivalents) and DIPEA (3 equivalents) in DMF to enhance efficiency.

- Steric Hindrance : Introduce a spacer (e.g., PEG linker) between the benzofuran and thiadiazole moieties.

- Microwave-Assisted Synthesis : 80°C for 20 minutes increases coupling yields by 25% compared to conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.